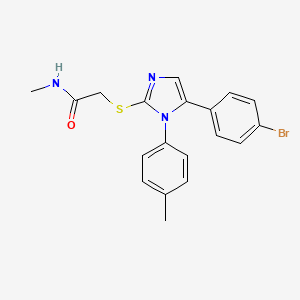

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3OS/c1-13-3-9-16(10-4-13)23-17(14-5-7-15(20)8-6-14)11-22-19(23)25-12-18(24)21-2/h3-11H,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESZUYYYYIEWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the bromophenyl and tolyl groups. The final step involves the formation of the thioether linkage and the acetamide group. Common reagents used in these reactions include bromine, toluene, and various catalysts to facilitate the formation of the imidazole ring and subsequent substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine: Its unique properties could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.

Industry: The compound might find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring could play a crucial role in these interactions, potentially forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

Key Observations :

- Synthesis : The target compound likely shares synthetic strategies with analogues like 20 and 9c , which employ thiol-imidazole coupling. Higher yields (e.g., 89% for 20 ) are achieved with optimized conditions (e.g., flash chromatography) .

- Substituent Effects :

- Electron-Withdrawing Groups : The 4-bromophenyl group (in the target compound and 9c ) enhances stability and binding affinity compared to electron-donating groups (e.g., 4-methoxyphenyl in 9 ) .

- Acetamide Variations : N-Methylacetamide (target) vs. N-phenyl (20 ) or N-thiazolyl (9 ) alters solubility and target engagement.

Physicochemical Properties

Key Observations :

- The absence of melting point or HR-MS data for the target compound highlights a gap in characterization compared to analogues like 9c and 7 .

- Spectral features (e.g., aryl proton signals in NMR) are consistent across bromophenyl-containing derivatives .

Key Observations :

- Bromophenyl and thioether groups are recurrent motifs in active compounds, likely due to hydrophobic and hydrogen-bonding interactions .

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, presenting data in a structured manner.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 500.43 g/mol. The structure includes:

- An imidazole ring

- A thioether linkage

- Bromophenyl and p-tolyl substituents

These structural features contribute to its unique biological properties.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies suggest that compounds with similar structures show significant antibacterial properties. For instance, the presence of bromine in the phenyl group may enhance electron density, contributing to increased antibacterial efficacy compared to non-brominated analogs .

- Antifungal Activity : The imidazole ring is a common feature in antifungal agents, suggesting potential effectiveness against fungal infections.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound may also exhibit such activities.

Comparative Biological Activity

| Compound | Activity | Notable Features |

|---|---|---|

| 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone | Antimicrobial | Contains bromophenyl and pyrrolidine |

| 5-(4-Chlorophenyl)-1H-imidazol | Antifungal | Similar imidazole structure |

| 4-(3-Chloro-4-(3-fluorophenyl)amino)-2,5-dioxo-pyrrole | Anti-inflammatory | Exhibits diverse anti-inflammatory effects |

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : The imidazole moiety is synthesized through cyclization reactions involving appropriate precursors.

- Thioether Linkage Creation : The thioether bond is formed by reacting the imidazole derivative with a thiol compound.

- Final Acetylation : The N-methylacetamide group is introduced through acetylation reactions.

Case Study 1: Antibacterial Activity

A study comparing the antibacterial activity of various thiosemicarbazides found that those containing brominated phenyl groups exhibited significantly higher activity against Gram-positive bacteria compared to their chlorinated counterparts. This suggests that the bromine atom's electron-withdrawing nature enhances the compound's interaction with bacterial targets .

Case Study 2: Antifungal Efficacy

Another investigation into imidazole derivatives revealed that compounds with similar structures effectively inhibited fungal growth in vitro. The mechanism was attributed to the disruption of fungal cell membrane integrity, highlighting the potential therapeutic applications of this compound in treating fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.